2-Fluoro-O-methyl-L-tyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRRDCRYBYGCQS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476930 | |
| Record name | Tyrosine, 2-fluoro-O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54788-29-3 | |
| Record name | Tyrosine, 2-fluoro-O-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro O Methyl L Tyrosine
Strategies for Regiospecific Fluorination of Tyrosine Derivatives
Achieving regiospecific fluorination of the tyrosine aromatic ring is a critical step in the synthesis of 2-Fluoro-O-methyl-L-tyrosine. Both nucleophilic and electrophilic methods have been developed to introduce fluorine at the desired position, often requiring the use of protecting groups and specialized reagents.
Nucleophilic fluorination is a common strategy for introducing fluorine-18 (B77423), which is typically produced as [¹⁸F]fluoride. This approach often involves the displacement of a leaving group on the aromatic ring by the fluoride (B91410) ion.
One prominent method involves the copper-mediated nucleophilic aromatic radiofluorination of organotin precursors. nih.gov This technique allows for the efficient synthesis of radiofluorinated tyrosine analogs. For instance, [¹⁸F]fluoro-L-TIC(OH) derivatives have been successfully produced from organotin intermediates in the presence of tetrakis(pyridine)copper(II) triflate and nucleophilic [¹⁸F]F⁻. nih.gov Another approach is a three-step nucleophilic synthesis that begins with [¹⁸F]fluoride and proceeds through an isotopic exchange mechanism. rsc.org This method has been applied to the synthesis of 2-[¹⁸F]Fluoro-L-phenylalanine and 2-[¹⁸F]fluoro-L-tyrosine. rsc.org The synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) also utilizes a one-step nucleophilic [¹⁸F]fluorination of a precursor, O-(2-tosyloxyethyl)-N-trityl-l-tyrosine tert-butylester. nih.gov
General strategies for nucleophilic C(sp³)–(radio)fluorination often face challenges due to the poor nucleophilicity and high basicity of the fluoride ion. ucla.edu Overcoming these hurdles often requires the activation of substrates to facilitate the displacement of a leaving group. ucla.edu
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source. This method is particularly useful for introducing non-radioactive fluorine (¹⁹F) or for radiofluorination using electrophilic [¹⁸F]F₂.
A key strategy for the electrophilic preparation of 2-[¹⁸F]fluoro-L-tyrosine involves the use of protected 2-trialkylstannyl tyrosine derivatives as precursors. nih.govresearchgate.net These precursors readily react with [¹⁸F]F₂, produced via the ¹⁸O(p,n)¹⁸F nuclear reaction, followed by deprotection to yield the final product. nih.govresearchgate.net Another approach is the direct electrophilic fluorination of tyrosine-containing peptides using acetyl hypofluorite, which introduces fluorine regiospecifically ortho to the hydroxyl group. nih.gov
More recently, late-stage fluorination of tyrosine residues in proteins has been achieved using Selectfluor, a stable and non-toxic electrophilic fluorinating reagent. researchgate.netnih.gov This method offers a straightforward and cost-effective way to introduce fluorine. researchgate.netnih.gov For non-radioactive synthesis, regioselective silver-catalyzed electrophilic aromatic fluorination of organotin compounds has been accomplished using F-TEDA-PF₆ as the fluorinating agent. nih.gov
| Fluorination Method | Reagent/Precursor | Key Features |
| Nucleophilic | ||
| Copper-mediated aromatic radiofluorination | Organotin intermediates, [¹⁸F]F⁻, Cu(py)₄(OTf)₂ | Efficient for radiofluorination of tyrosine analogs. nih.gov |
| Isotopic Exchange | [¹⁸F]fluoride | A three-step nucleophilic synthesis. rsc.org |
| One-step nucleophilic substitution | O-(2-tosyloxyethyl)-N-trityl-l-tyrosine tert-butylester, [¹⁸F]F⁻ | Used for the synthesis of [¹⁸F]FET. nih.gov |
| Electrophilic | ||
| Fluoro-de-stannylation | 2-trialkylstannyl tyrosine derivatives, [¹⁸F]F₂ | Suitable for the preparation of 2-[¹⁸F]fluoro-L-tyrosine. nih.govresearchgate.net |
| Direct fluorination | Acetyl hypofluorite | Regiospecific fluorination of tyrosine-containing peptides. nih.gov |
| Late-stage fluorination | Selectfluor | Cost-effective method for fluorinating tyrosine residues. researchgate.netnih.gov |
| Silver-catalyzed fluorination | Organotin compounds, F-TEDA-PF₆ | For non-radioactive synthesis. nih.gov |
Approaches for O-Methylation in the Context of Amino Acid Synthesis
The O-methylation of the phenolic hydroxyl group of tyrosine is a crucial step in the synthesis of this compound. This transformation is typically carried out using a suitable methylating agent and often requires protection of the amino and carboxyl groups.
A common method for the synthesis of O-methyl-L-tyrosine involves the deprotection of N-Benzyloxycarbonyl-O-methyl-L-tyrosine. This is achieved by dissolving the protected amino acid in ethanol (B145695) and heating it at reflux in the presence of a palladium on charcoal catalyst and cyclohexene. Another synthetic route involves the O-methylation of a protected tyrosine derivative. For example, 4-O-methyl-L-tyrosine can be synthesized and subsequently used in further reactions, such as bromination, to create intermediates like 3-Bromo-4-O-methyl-L-tyrosine. ucla.edu The study of various methylated derivatives of L-tyrosine, including O-methyl-L-tyrosine, provides insights into their synthesis and properties. researchgate.netnih.gov
Radiosynthesis of Fluorine-18 Labeled this compound Analogs
The synthesis of fluorine-18 labeled analogs of this compound for positron emission tomography (PET) requires specialized techniques that are rapid, efficient, and amenable to automation due to the short half-life of fluorine-18 (approximately 110 minutes).
The success of a radiosynthesis is highly dependent on the design and availability of a suitable precursor that can be efficiently labeled with fluorine-18. For electrophilic fluorination, protected 2-trialkylstannyl tyrosine derivatives have been synthesized as effective precursors. nih.govresearchgate.net A novel precursor for the synthesis of 6-[¹⁸F]-fluoro-L-m-tyrosine, N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannnyl-L-phenylalanine ethyl ester, has also been developed. unt.eduosti.gov
For nucleophilic radiofluorination, organotin compounds have served as key intermediates. nih.gov In the context of isotopic exchange, specific precursors are designed to facilitate the exchange of a non-radioactive fluorine atom with fluorine-18. rsc.org The design of these precursors is critical for achieving high radiochemical yields and specific activity.
To ensure radiation safety and reproducibility, the radiosynthesis of fluorine-18 labeled compounds is typically performed using automated synthesis modules. Several automated methods have been developed for the production of fluorinated tyrosine analogs.
An automated synthesis of [¹⁸F]FET has been reported using a one-step nucleophilic [¹⁸F]fluorination with a total synthesis time of 80 minutes and a radiochemical yield of 55-60%. nih.gov A more detailed example is the automated production of 6-l-[¹⁸F]Fluoro-m-tyrosine, which has been successfully implemented on a modified TracerLab FX C Pro platform. mdpi.comdntb.gov.uanih.govfz-juelich.de This method involves the alcohol-enhanced Cu-mediated radiofluorination of a Bpin-substituted chiral Ni(II) complex and affords the tracer in about 70 minutes with a 20.0 ± 3.0% activity yield. mdpi.comnih.gov The simplicity of this procedure allows for easy adaptation to other commercially available synthesis units. mdpi.com Furthermore, a simplified automated protocol for the synthesis of [¹⁸F]nifene on an IBA Synthera module highlights the general principles and advantages of automated radiosynthesis, such as reduced synthesis time and minimized radiation exposure. amazonaws.com
| Automated Radiosynthesis | Module | Precursor/Method | Yield/Time |
| [¹⁸F]FET | Not specified | O-(2-tosyloxyethyl)-N-trityl-l-tyrosine tert-butylester / Nucleophilic | 55-60% / 80 min nih.gov |
| 6-l-[¹⁸F]Fluoro-m-tyrosine | Modified TracerLab FX C Pro | Bpin-substituted chiral Ni(II) complex / Cu-mediated radiofluorination | 20.0 ± 3.0% / 70 min mdpi.comnih.gov |
| [¹⁸F]nifene | IBA Synthera | 2-nitro-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrroline) methoxy]pyridine / Nucleophilic | 10 ± 2% / ~100 min amazonaws.com |
Radiochemical Yield and Purity Considerations
The successful application of fluorinated tyrosine derivatives in positron emission tomography (PET) is highly dependent on achieving high radiochemical yield and purity. Various synthetic and purification methods have been developed to optimize these parameters for compounds structurally similar to this compound, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) and 2-[18F]fluoro-L-tyrosine.
For 2-[18F]fluoro-L-tyrosine, a synthesis via regiospecific fluoro-de-stannylation resulted in isomeric and enantiomeric purity of over 99%. nih.govresearchgate.net Similarly, a three-step nucleophilic synthesis of 2-[18F]fluoro-L-tyrosine through isotopic exchange yielded the product with a radiochemical yield of 49% (conventional heating) or 43% (microwave heating), and an enantiomeric purity of ≥94%. rsc.org
The table below summarizes the radiochemical yield and purity for various fluorinated tyrosine derivatives based on different synthetic approaches.
| Compound | Synthetic Method | Radiochemical Yield | Radiochemical Purity | Enantiomeric Purity |
| O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) | Automated nucleophilic fluorination | 55-60% | >99% | Not Reported |
| O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) | Direct alkylation | 40% | >97% | Not Reported |
| O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) | Automated module (non-decay corrected) | 25±5% | >99% | >99% |
| 2-[18F]fluoro-L-tyrosine | Regiospecific fluoro-de-stannylation | Not specified | >99% (isomeric) | >99% |
| 2-[18F]fluoro-L-tyrosine | Nucleophilic isotopic exchange (conventional heating) | 49% | Not Reported | ≥94% |
| 2-[18F]fluoro-L-tyrosine | Nucleophilic isotopic exchange (microwave heating) | 43% | Not Reported | ≥94% |
| 6-l-[18F]Fluoro-m-tyrosine (6-l-[18F]FMT) | Electrophilic fluorodemetalation | 17% | Not Reported | Not Reported |
| 6-l-[18F]Fluoro-m-tyrosine (6-l-[18F]FMT) | Cu-mediated radiofluorination | 20.0 ± 3.0% (activity yield) | Not Reported | Not Reported |
Enantioselective Synthesis and Stereochemical Control in this compound Production
The biological activity of amino acid-based PET tracers is critically dependent on their stereochemistry, necessitating the development of enantioselective synthetic methods to produce the desired L-isomer with high enantiomeric purity.
For the synthesis of 2-[18F]fluoro-L-tyrosine, an enantiospecific method involving isotopic exchange has been successfully employed. rsc.org This approach starts from a chiral precursor, ensuring the retention of the desired stereoconfiguration in the final product, achieving an enantiomeric purity of ≥94%. rsc.org Another highly effective method is the use of chiral catalytic phase-transfer alkylation, which has been reported to produce 2-[18F]fluoro-L-tyrosine with an impressive enantiomeric purity of 98.2±0.7%. researchgate.net
Stereochemical control is also a key aspect in the synthesis of other fluorinated tyrosine analogs. For instance, the synthesis of 6-l-[18F]Fluoro-m-tyrosine (6-l-[18F]FMT) has been achieved using a chiral Ni(II) complex of a Schiff base derived from (S)-o-N-(N-benzylprolyl)amino benzophenone (B1666685) and glycine. mdpi.comnih.gov This strategy ensures the asymmetric synthesis of the L-isomer. The use of such chiral complexes guides the fluorination reaction to occur stereoselectively.
The synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation from a protected 2-trialkylstannyl L-tyrosine derivative also demonstrates excellent stereochemical control, yielding a product with an enantiomeric purity greater than 99%. nih.govresearchgate.net This highlights the importance of starting with an enantiomerically pure precursor to maintain stereochemical integrity throughout the synthetic sequence.
The development of these enantioselective strategies is crucial for the production of biologically active radiopharmaceuticals, as the D-isomers often exhibit significantly different and lower biological uptake and activity.
Biochemical Interactions and Cellular Fate of 2 Fluoro O Methyl L Tyrosine
Mechanisms of Cellular Transport and Uptake
The entry of 2-Fluoro-O-methyl-L-tyrosine into cells is a mediated process, primarily facilitated by specific carrier proteins embedded in the cell membrane. These transporters recognize and shuttle the molecule from the extracellular environment into the cytoplasm.
Research on structurally similar fluorinated and O-methylated tyrosine analogs indicates that their cellular uptake is predominantly mediated by amino acid transporter systems. The L-type amino acid transporter 1 (LAT1) has been identified as a key transporter for large neutral amino acids, including tyrosine and its derivatives. nih.govuni-mainz.de Studies on O-(2-[18F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a closely related radiolabeled tracer, have demonstrated that its uptake is mainly facilitated by the transport system L, with LAT1 being a primary component. nih.govnih.govnih.gov In some cell types, such as F98 rat glioma cells, transport of [¹⁸F]FET has been shown to be mediated by both system L and the Na+-dependent system B0. nih.gov
The specificity for transporter isoforms can be influenced by subtle structural modifications. For instance, fluorinated tyrosine analogs that lack an α-methyl group, such as 2-fluoro-L-tyrosine, are transported by both LAT1 and LAT2. mdpi.comsnmjournals.orgnih.gov Given that this compound does not possess an α-methyl group, it is plausible that it is also a substrate for both LAT1 and LAT2.
| Transporter System | Substrate Specificity | Relevance to this compound |
|---|---|---|
| LAT1 (System L) | Large neutral amino acids (e.g., tyrosine, leucine) | Primary transporter for similar tyrosine analogs like [¹⁸F]FET. nih.govnih.gov |
| LAT2 (System L) | Broad-specificity for neutral amino acids. | Likely transports this compound, as it lacks an α-methyl group which confers LAT1 selectivity. mdpi.comsnmjournals.orgnih.gov |
| System B0 | Na+-dependent transport of neutral amino acids. | Implicated in the transport of [¹⁸F]FET in certain cell lines. nih.gov |
The cellular uptake of amino acids and their analogs is often stereoselective, favoring one stereoisomer over the other. In vitro kinetic experiments with the D- and L-isomers of [¹⁸F]FET have shown a rapid and significant uptake for the L-isomer, while the D-isomer does not accumulate in cells. nih.govsnmjournals.org This pronounced stereoselectivity indicates that the transport systems involved possess a specific binding pocket that preferentially recognizes the L-configuration of the amino acid. This is a common characteristic of amino acid transporters, which have evolved to handle the naturally occurring L-amino acids.
| Isomer | Cellular Accumulation | Reference |
|---|---|---|
| L-isomer | Significant accumulation | nih.gov |
| D-isomer | No significant accumulation | nih.govsnmjournals.org |
Metabolic Pathways and Stability of this compound
Once inside the cell, the metabolic fate of this compound is a critical determinant of its biological activity and residence time. This includes its susceptibility to enzymatic modification and degradation.
Studies on analogous compounds like [¹⁸F]FET have consistently demonstrated high metabolic stability. nih.gov In vivo analyses in various tissues have shown that the vast majority of the compound remains in its original, unchanged form. nih.gov The O-methylation of the phenolic hydroxyl group in tyrosine derivatives is a known strategy to block its participation in certain metabolic pathways, thereby increasing its stability. nih.gov This modification prevents its recognition by enzymes that would typically act on the hydroxyl group of tyrosine. Therefore, it is highly probable that this compound exhibits limited metabolite formation in biological systems.
Investigation of Protein Incorporation
A key aspect of the cellular fate of an amino acid analog is whether it can be incorporated into newly synthesized proteins. This process requires recognition by aminoacyl-tRNA synthetases, which charge tRNAs with their cognate amino acids for delivery to the ribosome.
Research on O-(2-[18F]fluoroethyl)-L-tyrosine has shown that it is not incorporated into proteins. nih.govsnmjournals.orgnih.govturkupetcentre.net This lack of incorporation is a significant characteristic, as it means the cellular accumulation of the tracer is primarily due to transport rather than protein synthesis. snmjournals.org The O-methyl group on the tyrosine ring of this compound is a critical structural feature that would likely prevent its recognition by tyrosyl-tRNA synthetase. This enzyme has a highly specific active site that accommodates the structure of natural L-tyrosine, and the presence of the methyl group on the phenolic oxygen would sterically and electronically hinder proper binding and subsequent acylation of tRNA. While methods exist for the site-specific incorporation of unnatural amino acids, including O-methyl-L-tyrosine, into proteins, these typically require engineered aminoacyl-tRNA synthetases. oup.com In a standard biological system, significant incorporation of this compound into the proteome is not expected.
Ribosomal Translation of Fluorinated Non-Canonical Amino Acids
The ribosome is the cellular machinery responsible for translating the genetic information encoded in messenger RNA (mRNA) into a polypeptide chain. The incorporation of any amino acid, canonical or non-canonical, is fundamentally a ribosome-mediated process. For a fluorinated ncAA to be incorporated, an aminoacyl-tRNA (a tRNA molecule chemically linked to its specific amino acid) carrying the ncAA must be delivered to the ribosome. Here, it recognizes a specific codon on the mRNA sequence and the ribosome catalyzes the formation of a peptide bond between the ncAA and the growing polypeptide chain.
The ribosome itself is a complex of ribosomal RNA (rRNA) and proteins. The rRNAs are heavily modified, with 2'-O-methylation being one of the most abundant modifications. nih.govmdpi.com These modifications are not merely decorative; they are critical for the proper production of ribosomes and for ensuring the accuracy of protein translation. nih.gov Studies have shown that altering the 2'-O-methylation patterns on rRNA can affect the ribosome's dynamics, influencing its conformational states and its interaction with translation factors. biorxiv.orgnih.gov This can lead to defects in translational fidelity, such as frameshifting. biorxiv.org
Influence of Aminoacyl-tRNA Synthetase Specificity and Promiscuity
The fidelity of protein synthesis relies almost entirely on the remarkable accuracy of a family of enzymes called aminoacyl-tRNA synthetases (aaRSs). rcsb.org Each of the twenty canonical aaRSs is responsible for recognizing a specific natural amino acid and attaching it to its corresponding set of tRNA molecules. rcsb.org To incorporate an ncAA like this compound, this natural system must be supplemented with a new, "orthogonal" aaRS/tRNA pair. This pair must function independently of the host cell's endogenous synthetases and tRNAs. nih.govnih.gov
The key challenge is engineering an aaRS with high specificity for the desired ncAA, ensuring it does not mistakenly charge any of the 20 canonical amino acids, particularly the structurally similar L-tyrosine. At the same time, the engineered synthetase must not be recognized by the host cell's tRNAs, and its cognate tRNA must not be charged by any of the host's aaRSs.
The development of an aaRS for a tyrosine analog often starts with a known orthogonal pair, such as the tyrosyl-tRNA synthetase (TyrRS) and its cognate tRNA from the archaeon Methanocaldococcus jannaschii (Mj). This MjTyrRS/tRNA pair does not cross-react with the machinery in E. coli, making it an ideal starting point for modification. nih.gov Through techniques like directed evolution, the active site of the MjTyrRS can be mutated to create a binding pocket that accommodates the specific substitutions on the tyrosine ring—in this case, both a fluorine atom at the 2-position and an O-methyl group.
For instance, the evolution of a synthetase specific for O-methyl-L-tyrosine involved mutating key residues in the MjTyrRS active site. These mutations created space for the methoxy (B1213986) group and introduced new interactions to select for it over the hydroxyl group of natural tyrosine. ualberta.ca A similar process would be required for this compound, potentially requiring even finer tuning to accommodate the fluorine atom without compromising the binding of the O-methyl group. The table below details the mutations identified in a well-characterized synthetase evolved for O-methyl-L-tyrosine, which serves as a blueprint for engineering similar enzymes. ualberta.ca
| Parent Synthetase | Target ncAA | Key Mutations | Effect of Mutations |
| M. jannaschii TyrRS | O-methyl-L-tyrosine | Tyr32 → Gln | Creates space and new hydrogen bonding opportunities for the O-methyl group. |
| M. jannaschii TyrRS | O-methyl-L-tyrosine | Asp158 → Ala | Removes a hydrogen bond that stabilizes the hydroxyl group of natural tyrosine. |
| M. jannaschii TyrRS | O-methyl-L-tyrosine | Glu107 → Thr | Alters the local environment of the active site. |
| M. jannaschii TyrRS | O-methyl-L-tyrosine | Leu162 → Pro | Modifies the shape of the binding pocket. |
This interactive table summarizes mutations in an engineered aminoacyl-tRNA synthetase for O-methyl-L-tyrosine, providing a model for the engineering required for this compound.
Genetic Code Expansion Strategies for Site-Specific Incorporation
Genetic code expansion is the overarching technology that enables the site-specific incorporation of an ncAA into a protein. nih.gov The strategy relies on reassigning a codon that is rarely used by the organism, typically one of the three stop codons, to encode the new amino acid. The amber stop codon, UAG, is the most commonly used for this purpose in E. coli because it is the least frequent stop signal in its genome. ualberta.ca
The core components required for this strategy are:
The Non-Canonical Amino Acid: The ncAA, such as this compound, which is supplied to the cell in the growth medium.
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes and charges only the ncAA. nih.gov
An Orthogonal Suppressor tRNA: A tRNA molecule that is specifically recognized and charged by the orthogonal aaRS. Its anticodon is mutated to recognize the reassigned codon (e.g., the CUA anticodon to read the UAG stop codon). ualberta.canih.gov
When a gene of interest is engineered to contain a UAG codon at a specific site, the ribosome will pause at this position during translation. The orthogonal suppressor tRNA, charged with this compound by the orthogonal aaRS, recognizes the UAG codon. Instead of termination, the ribosome accepts the charged tRNA and incorporates the ncAA into the growing polypeptide chain, after which translation continues to the next true stop codon. nih.govualberta.ca This process allows for the creation of a homogenous population of proteins with the ncAA precisely placed at the desired location. nih.gov
The efficiency of this process depends on the competition between the suppressor tRNA and the cell's native release factors (e.g., Release Factor 1 in E. coli), which normally recognize the stop codon and terminate translation. ualberta.ca The expression levels of the orthogonal components can be optimized to favor the incorporation of the ncAA over premature termination. ualberta.canih.gov
| Component | Function | Example System for Tyrosine Analogs |
| Orthogonal Synthetase | Specifically charges the ncAA onto the orthogonal tRNA. | Evolved M. jannaschii tyrosyl-tRNA synthetase (MjTyrRS). nih.gov |
| Orthogonal tRNA | Recognized only by the orthogonal synthetase; delivers the ncAA to the ribosome. | M. jannaschii tRNATyr with a mutated anticodon (CUA). nih.gov |
| Reassigned Codon | A codon in the mRNA of the target protein that is read by the orthogonal tRNA. | Amber stop codon (UAG). ualberta.ca |
| Non-Canonical Amino Acid | The novel amino acid to be incorporated. | O-methyl-L-tyrosine, this compound. |
This interactive table outlines the essential components of a genetic code expansion system for incorporating tyrosine analogs.
Applications of 2 Fluoro O Methyl L Tyrosine As a Chemical Biology Tool
Probing Protein Structure and Dynamics using Fluorine as a Spectroscopic Reporter
The incorporation of fluorine into proteins provides a sensitive spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies. The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making it highly sensitive for NMR detection. researchgate.net Furthermore, the near-complete absence of fluorine in most biological systems ensures that ¹⁹F NMR spectra of labeled proteins are free from background signals. researchgate.net
The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. This sensitivity allows researchers to monitor subtle changes in protein conformation and dynamics. When 2-Fluoro-O-methyl-L-tyrosine is incorporated into a protein, the fluorine atom acts as a reporter, providing information about its specific location within the protein structure. Changes in the protein's environment, such as those induced by ligand binding, protein-protein interactions, or conformational changes, will result in measurable shifts in the ¹⁹F NMR signal. This enables the study of dynamic structural properties of biomolecules, including protein folding and allostery. nsf.gov
The precise chemical shift of a ¹⁹F nucleus in a labeled protein provides a detailed fingerprint of its local environment. Factors such as proximity to aromatic rings, charged residues, and the polarity of the surrounding solvent all influence the fluorine resonance. By analyzing these chemical shifts, researchers can gain insights into the tertiary and quaternary structure of proteins.
Furthermore, ¹⁹F NMR can be used to track conformational changes in real-time. For example, the binding of a substrate to an enzyme can induce a conformational change in the active site. If a this compound residue is strategically placed in or near the active site, this change can be observed as a shift in the ¹⁹F NMR spectrum, providing valuable information about the mechanism of enzyme action. This technique is particularly useful for studying large proteins that are challenging to analyze by conventional NMR methods. nih.gov
Development of Modified Proteins with Enhanced or Novel Functionalities
The incorporation of unnatural amino acids like this compound can be used to engineer proteins with altered and potentially improved properties. The O-methylation of the tyrosine hydroxyl group is a key modification that can significantly impact a protein's characteristics.
The hydroxyl group of tyrosine often participates in hydrogen bonding networks that are crucial for maintaining the folded structure and stability of a protein. The O-methylation in this compound removes this hydrogen bond donor capability. nih.gov Introducing this analog can therefore be used to probe the importance of specific hydrogen bonds for protein stability. If the substitution of a particular tyrosine with its O-methylated counterpart leads to a decrease in thermal stability, it indicates that the hydroxyl group of that tyrosine is involved in a stabilizing hydrogen bond.
Conversely, in some contexts, removing a potentially disruptive hydrogen bond or introducing a more hydrophobic residue could enhance protein stability. The effect of methylation on protein structure is a carefully controlled process in nature and can influence how proteins fold and interact with other molecules. cnio.es
| Modification | Potential Impact on Protein Stability | Rationale |
|---|---|---|
| Substitution of Tyr with this compound | Decrease or Increase | Disruption of stabilizing hydrogen bonds or removal of unfavorable interactions. |
| Introduction of Fluorine | Generally Minimal Perturbation | The small van der Waals radius of fluorine often leads to minor structural changes. |
The active sites of enzymes are finely tuned environments where the precise positioning of amino acid side chains is critical for catalysis and substrate recognition. The hydroxyl group of tyrosine can act as a catalytic residue or play a key role in substrate binding through hydrogen bonding.
By replacing a critical tyrosine with this compound, researchers can investigate the role of the hydroxyl group in enzymatic function. The absence of the hydroxyl group can lead to a decrease or complete loss of enzyme activity, providing strong evidence for its direct involvement in the catalytic mechanism. nih.gov
Furthermore, modifying the active site with this unnatural amino acid can alter the enzyme's substrate specificity. The change in steric bulk and electronic properties introduced by the fluoro and O-methyl groups can favor the binding of novel substrates or disfavor the binding of the natural substrate, opening avenues for the engineering of enzymes with new functionalities.
Tracer Development for Metabolic Research in Model Systems
Radiolabeled amino acids are invaluable tools for studying metabolic pathways in vivo using techniques like Positron Emission Tomography (PET). While there is extensive research on various radiolabeled fluorinated tyrosines, such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) and 2-[¹⁸F]fluoro-L-tyrosine, as tracers for tumor imaging and studying protein synthesis, the direct application of 2-[¹⁸F]Fluoro-O-methyl-L-tyrosine is less documented. nih.govmdpi.comnih.gov
However, the principles of tracer design suggest that a radiolabeled version of this compound could serve as a useful probe for metabolic studies. The O-methylation would likely prevent its incorporation into proteins, making it a tracer primarily for amino acid transport and cellular uptake. nih.gov This characteristic is advantageous for imaging tumors, where amino acid transporter expression is often upregulated. mdpi.com The metabolic stability of the O-methyl group would also be a critical factor in its suitability as a tracer. Studies on O-methyl-L-tyrosine have shown its utility in investigating neurotransmitter synthesis, indicating that O-methylated amino acids can be valuable in probing specific metabolic pathways. nih.govchemimpex.com
| Tracer Type | Key Property | Application in Metabolic Research |
|---|---|---|
| Protein-Incorporated (e.g., 2-[¹⁸F]fluoro-L-tyrosine) | Incorporated into newly synthesized proteins. nih.gov | Measuring rates of protein synthesis. |
| Non-Incorporated (e.g., [¹⁸F]FET, potential for 2-[¹⁸F]Fluoro-O-methyl-L-tyrosine) | Transported into cells but not incorporated into proteins. nih.gov | Imaging amino acid transport activity, particularly in tumors. |
Assessment of Protein Synthesis Rates in vitro and in vivo (Non-human models)
The utility of an amino acid analog for measuring protein synthesis rates hinges on its ability to be incorporated into nascent polypeptide chains in place of its canonical counterpart. For this compound, the critical question is whether it can substitute for tyrosine during translation. A review of the available scientific literature indicates that this is unlikely.
Research on closely related compounds provides significant insight. For instance, O-(2-[18F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), an analog widely used in positron emission tomography (PET) for brain tumor imaging, is noted for its lack of significant incorporation into proteins. nih.gov Its utility as an imaging agent is based on its transport into cells via amino acid transporters, not its participation in protein synthesis. nih.gov This suggests that the O-alkylation of the tyrosine hydroxyl group may sterically hinder the aminoacyl-tRNA synthetase from recognizing and activating the analog for protein synthesis.
Conversely, studies on 2-fluorotyrosine (which lacks the O-methyl group) have shown that it can be incorporated into proteins. nih.gov This highlights the critical role of the free hydroxyl group on the tyrosine ring for recognition by the translational machinery. The methylation of this group in this compound would likely abrogate this recognition, preventing its incorporation into proteins.
Therefore, based on the evidence from structurally similar compounds, this compound is not considered a suitable tool for the direct assessment of protein synthesis rates. There is a lack of published research demonstrating its incorporation into proteins in either in vitro or in vivo non-human models for this purpose.
Analytical Methodologies for the Study of 2 Fluoro O Methyl L Tyrosine
Chromatographic Techniques for Separation and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 2-Fluoro-O-methyl-L-tyrosine and related fluorinated amino acids. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, effectively separating the polar amino acid from its precursors, impurities, and potential degradation products. rsc.orghelixchrom.com
The selection of the stationary phase, typically a C18 column, and the optimization of the mobile phase are critical for achieving baseline separation. nih.govrsc.org Mobile phases often consist of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid - TFA) and an organic modifier such as acetonitrile (B52724) or methanol. nih.govrsc.org Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the timely elution of all components with good peak shape. nih.gov
Quantification is typically performed using an ultraviolet (UV) detector, as the aromatic ring of the tyrosine derivative absorbs UV light. For instance, detection is often set at wavelengths around 220 nm or 254 nm. nih.govnih.gov The method's validation includes assessing its linearity, precision, accuracy, and robustness to ensure it is suitable for its intended purpose, such as determining the chemical and radiochemical purity of radiolabeled analogs. nih.gov
Below is a table summarizing typical HPLC conditions used for the analysis of related fluorinated tyrosine compounds.
Table 1: Representative HPLC Conditions for Fluorinated Tyrosine Analogs
| Parameter | Condition 1 (for [¹⁸F]FET) nih.gov | Condition 2 (for 6-L-[¹⁸F]FMT) nih.gov | Condition 3 (General Amino Acids) rsc.org |
|---|---|---|---|
| Column | Phenomenex Gemini C18 | Waters XBridge® C18, 5 µm, 150 × 4.6 mm | Monolithic silica (B1680970) C18 |
| Mobile Phase | Isocratic: 7% Ethanol (B145695), 93% 50 mM Potassium Phosphate Buffer (pH 6.9) | Gradient: A) 0.1% TFA in Water, B) 0.1% TFA in Acetonitrile (MeCN). Gradient: 0-2 min: 2% B, 2-13 min: 2-90% B | Gradient: A) Deionized Water, B) Methanol (MeOH). Gradient from 0% to 3% MeOH over 5 min, then return to 100% water |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 1.5 mL/min |
| Detection | UV at 220 nm | UV at 254 nm | Photo Diode Array (PDA) |
| Injection Volume | 10 µL | 20 µL | 5 µL |
Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.
¹H NMR (Proton NMR) helps to identify the number and types of hydrogen atoms in the molecule, including those on the aromatic ring, the aliphatic side chain, and the amino and carboxyl groups.
¹³C NMR provides information on the carbon skeleton of the molecule.
¹⁹F NMR is particularly valuable for fluorinated compounds. It gives a distinct signal for the fluorine atom, and its chemical shift can confirm its position on the aromatic ring. nsf.gov The coupling between the fluorine atom and adjacent protons (³J(H,F)) or carbons can further verify the substitution pattern. nsf.gov Studies on similar compounds like 2-fluorotyrosine have shown its utility as an NMR probe. nsf.gov
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the confirmation of its molecular weight and elemental composition. researchgate.net Electrospray ionization (ESI) is a common soft ionization technique used for amino acids, often coupled with HPLC (LC-MS) to provide separation and mass identification simultaneously. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental formula with high confidence.
Table 2: Expected Spectroscopic Data for Tyrosine Derivatives
| Technique | Observed Feature | Typical Information Provided |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Identifies protons in different chemical environments (aromatic, alpha-carbon, beta-carbon). |
| ¹³C NMR | Chemical Shifts (ppm) | Shows signals for each unique carbon atom, including the carboxyl, aromatic, and aliphatic carbons. bmrb.io |
| ¹⁹F NMR | Chemical Shift (ppm) | Confirms the presence and electronic environment of the fluorine atom. nsf.govnih.gov |
| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺ | Confirms the molecular weight of the compound. nist.gov |
| High-Resolution MS (HRMS) | Accurate m/z | Provides the elemental formula. |
Radiometric Detection Techniques for Labeled Analogs
For applications in molecular imaging, such as Positron Emission Tomography (PET), analogs of this compound are labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) ([¹⁸F]). nih.gov The analysis and quality control of these radiolabeled compounds require specialized radiometric detection techniques.
Radiometric detectors are typically used in series with conventional HPLC detectors (like UV) to simultaneously measure the mass peak and the radioactivity peak. nih.govnih.gov This dual-detection setup is essential for determining the radiochemical purity, which is the percentage of the total radioactivity present in the desired chemical form. nih.gov It also allows for the calculation of the specific activity, a critical parameter for radiopharmaceuticals.
The detector, often a scintillation detector (e.g., NaI(Tl) or BGO) coupled with a photomultiplier tube, measures the gamma radiation emitted as a result of positron annihilation. The retention time of the radioactive peak on the HPLC chromatogram must match that of the non-radioactive reference standard to confirm the radiochemical identity. nih.govnih.gov This ensures that the radioactivity is indeed associated with the correct molecule. The synthesis of 2-[¹⁸F]fluoro-L-tyrosine, for example, requires HPLC purification with radiometric detection to isolate the final product with high purity. nih.govresearchgate.net
Computational and Theoretical Investigations of 2 Fluoro O Methyl L Tyrosine
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time, offering invaluable insights into the dynamic nature of biomolecular interactions at an atomic level. nih.govacs.org For 2-Fluoro-O-methyl-L-tyrosine, MD simulations are crucial for understanding how its distinct chemical features influence its behavior in complex biological environments, such as in solution or at the binding sites of proteins. These simulations require specialized force fields, such as tailored versions of the AMBER ff15ipq force field, which have been developed to accurately model the behavior of fluorinated aromatic amino acids. nih.govacs.orgbiorxiv.org
MD simulations can track the trajectory of every atom in the system, allowing for the analysis of conformational stability, interaction energies, and the role of solvent molecules. nih.gov By running simulations over microseconds, researchers can observe how the fluorinated compound maintains its structural integrity and interacts with its surroundings, providing a detailed picture that complements experimental data. nih.gov
The interaction of a molecule with its solvent environment is fundamental to its biological activity. MD simulations are particularly adept at characterizing the solvation shell of this compound and analyzing the structure of surrounding water networks. acs.orgnih.gov Water is a highly polar solvent that forms intricate hydrogen-bonding networks. wikipedia.org The introduction of the hydrophobic O-methyl group and the electronegative fluorine atom on the tyrosine ring alters the local water structure compared to that of native tyrosine.
Simulations can reveal:
Disruption of Hydrogen Bonding: The replacement of the hydroxyl group of tyrosine with a methoxy (B1213986) group eliminates a key hydrogen bond donor, leading to a significant reorganization of the local water network.
Fluorine's Influence: The ortho-fluorine atom, with its high electronegativity, can influence the polarity of the local environment, potentially forming weak interactions with water molecules or affecting the hydrogen-bonding capacity of nearby functional groups. acs.org
Hydrophobic Solvation: The methyl group and the aromatic ring contribute to hydrophobic solvation, where water molecules form an ordered "cage-like" structure around the nonpolar surfaces.
Computational methods can rigorously determine the energetic cost or benefit of displacing these ordered water molecules upon binding to a protein pocket, a critical factor in determining ligand affinity. acs.orgnih.gov Understanding these solvation correlation effects is essential for the rational design of ligands that can selectively target protein binding sites by exploiting the displacement of conserved water networks. acs.org
This compound, like other large neutral amino acids, is expected to interact with cellular transport proteins, such as the L-type Amino Acid Transporter 1 (LAT1), which is often overexpressed in cancer cells. researchgate.netnih.govuni-mainz.de Experimental studies on closely related analogs provide a strong basis for computational investigations into these interactions. For instance, O-(2-fluoroethyl)-L-tyrosine (FET) is a known substrate for LAT1, and its accumulation in tumor cells is attributed to this transporter. nih.govuni-mainz.deresearchgate.net
Computational docking and MD simulations can be employed to model the binding of this compound to LAT1. frontiersin.org These simulations can identify key residues within the transporter's binding pocket that interact with the amino acid. Studies on similar compounds have highlighted the importance of specific structural features for transporter recognition. For example, the presence of an α-methyl group in analogs like 3-fluoro-l-α-methyl-tyrosine (FAMT) is crucial for conferring selectivity for LAT1 over the related transporter LAT2. researchgate.net
| Compound | Interaction with LAT1 | Interaction with LAT2 | Key Structural Feature for Selectivity |
|---|---|---|---|
| L-Tyrosine | Transported | Transported | N/A |
| 2-Fluoro-L-tyrosine | Transported | Transported | N/A |
| 3-Fluoro-L-tyrosine | Transported | Transported | N/A |
| O-(2-fluoroethyl)-L-tyrosine | Transported | Transported | N/A |
| 3-Fluoro-L-α-methyl-tyrosine (FAMT) | Transported (Selective) | Not Transported | α-methyl group |
| 2-Fluoro-L-α-methyl-tyrosine | Transported (Selective) | Not Transported | α-methyl group |
Simulations can further elucidate the transport mechanism, discriminating between substrates that are fully transported and inhibitors that may bind but block the channel. frontiersin.org By tracing the path of the molecule through the transporter, researchers can identify potential gating residues and understand the conformational changes the protein undergoes during transport. frontiersin.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock methods, provide a lens into the electronic properties of a molecule, which govern its reactivity and interactions. emerginginvestigators.org For this compound, these calculations can quantify the effects of the fluorine and methoxy substituents on the aromatic ring's electronic structure.
Key properties investigated include:
Molecular Geometry: Optimization of the molecule's three-dimensional structure to its lowest energy state.
Mulliken Charge Analysis: Calculation of the partial atomic charges on each atom, revealing how the high electronegativity of fluorine withdraws electron density from the aromatic ring. emerginginvestigators.org
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity. emerginginvestigators.orgresearchgate.net Fluorination is known to lower the energy of these orbitals, which can enhance stability against metabolic attacks. emerginginvestigators.org
Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface highlights regions that are electron-rich (negative potential) or electron-poor (positive potential), predicting sites for electrostatic interactions with binding partners.
These calculations can explain, for example, how the ortho-fluorine atom modulates the acidity (pKa) of the phenolic proton in a parent compound or how it influences the quadrupole moment of the aromatic ring, affecting stacking interactions with other aromatic residues in a protein. nih.gov
Prediction of Aminoacyl-tRNA Synthetase Recognition and Binding Affinities
For a non-canonical amino acid like this compound to be incorporated into a protein during ribosomal synthesis, it must be recognized and charged onto a specific transfer RNA (tRNA) by an aminoacyl-tRNA synthetase (aaRS). frontiersin.orgnih.gov This process requires an "orthogonal" aaRS/tRNA pair that does not cross-react with the cell's endogenous amino acids and tRNAs. nih.gov
Computational methods are instrumental in engineering aaRS enzymes with new specificities. nih.govplos.orgnih.gov The process typically involves:
Homology Modeling: Building a 3D structural model of the target aaRS.
Molecular Docking: Placing the novel amino acid into the active site of the aaRS model to predict its binding pose.
Molecular Dynamics Simulations: Simulating the dynamics of the aaRS-amino acid complex to assess the stability of the binding pose and the network of interactions.
Binding Free Energy Calculations: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate and rank the binding affinities of different amino acids to the synthetase. nih.govplos.orgnih.gov
These computational predictions can guide site-directed mutagenesis efforts to rationally design the aaRS active site. nih.gov For this compound, key considerations would be accommodating the bulk of the O-methyl group and the electronic influence of the fluorine atom. Studies on engineering aaRS for O-Methyl-L-tyrosine have shown that computational predictions combined with experimental screening can successfully identify mutations that enhance binding affinity and specificity. nih.govnih.gov Machine learning models are also emerging as powerful tools to predict binding affinities for peptides containing non-canonical amino acids. plos.org
Rational Design Principles for Fluorine Placement in Biomolecules
The decision to place a fluorine atom at a specific position in a biomolecule is guided by a set of rational design principles aimed at leveraging fluorine's unique properties. nih.govnih.gov The placement of fluorine at the 2-position (ortho) of the O-methyl-L-tyrosine ring is a deliberate choice intended to modulate specific physicochemical and biological properties.
Key design principles include:
Modulating pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, which can be critical for catalytic mechanisms or receptor binding.
Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole, C–F···H–C, and interactions with backbone amides. The altered quadrupolar moment of the fluorinated aromatic ring can also enhance stacking interactions. nih.gov
Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing fluorine at a site susceptible to oxidative metabolism can block this pathway, thereby increasing the compound's biological half-life.
Conformational Control: Fluorination can introduce conformational constraints or create unique intramolecular interactions that favor a specific, biologically active conformation. In some cases, fluorinated side chains can act as "superfolders" to enhance protein stability. rsc.org
Probing with ¹⁹F NMR: The fluorine atom serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, dynamics, and interactions without background noise. researchgate.net
Future Research Directions and Emerging Paradigms
Integration with Advanced Genetic Engineering Tools
The site-specific incorporation of non-canonical amino acids (ncAAs) like 2-Fluoro-O-methyl-L-tyrosine into proteins is made possible by the expansion of the genetic code. nih.gov This typically involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a unique codon, such as the amber stop codon (TAG), and inserts the ncAA at that position in a growing polypeptide chain. nih.govualberta.ca Advanced genetic engineering tools, particularly CRISPR-Cas9, are poised to revolutionize this process.
CRISPR-Cas9 technology can be employed to generate stable cell lines for amber suppression by knocking in the necessary components, such as the PylT/RS expression cassette, into a "safe harbor" locus like AAVS1 in human cells. nih.gov This approach ensures consistent and efficient expression of the orthogonal translation machinery, which is crucial for the high-fidelity incorporation of ncAAs. nih.gov While this has been demonstrated for a range of ncAAs, the specific application to this compound represents a promising future direction. Such engineered cell lines could serve as robust platforms for producing proteins containing this unique amino acid for structural and functional studies.
Furthermore, CRISPR-Cas9 can be used to introduce the amber codon at specific locations in endogenous genes, allowing for the study of protein function in a more native context. This would enable researchers to probe the effects of substituting a natural tyrosine with this compound on protein folding, stability, and interactions within the cellular environment. The combination of genetic code expansion with CRISPR-Cas9 offers a powerful toolkit for dissecting complex biological processes with a high degree of precision. acs.org
| Genetic Engineering Tool | Potential Application with this compound |
| CRISPR-Cas9 | Generation of stable cell lines with integrated orthogonal aaRS/tRNA pairs for efficient incorporation. |
| Site-specific introduction of amber codons into endogenous genes to study protein function in vivo. | |
| TALENs/ZFNs | Alternative methods for targeted genome editing to create stable cell lines for ncAA incorporation. |
Exploration of Novel Bioconjugation Chemistries
The presence of the tyrosine side chain in this compound offers opportunities for novel bioconjugation chemistries. Bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes, are of particular interest. acs.orgnih.gov These reactions typically involve a pair of mutually reactive functional groups that are abiotic in nature. acs.org
While the methoxy (B1213986) group at the para position blocks common electrophilic aromatic substitution reactions at that site, the phenolic ring remains a target for other types of modifications. The reactivity of the phenol (B47542) group is influenced by the electron-withdrawing fluorine atom at the ortho position. This altered reactivity could be exploited for selective bioconjugation.
Future research could focus on developing new bioorthogonal reactions that are specific for the 2-fluoro-4-methoxyphenol (B70217) side chain. This could involve the design of novel reaction partners that recognize the unique electronic and steric properties of this moiety. Success in this area would allow for the site-specific labeling of proteins containing this compound with a wide range of probes, including fluorophores, affinity tags, and drug molecules.
Strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron-demand Diels-Alder reactions are examples of bioorthogonal "click chemistry" reactions that could be adapted for this purpose. nih.gov This would require the derivatization of this compound with a bioorthogonal handle, such as an azide (B81097) or a strained alkyne, prior to its incorporation into a protein.
| Bioconjugation Strategy | Potential for this compound |
| Tyrosine-Click Chemistry | The altered reactivity of the fluorinated phenol may enable novel click reactions. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Derivatization of the amino acid with an azide or cyclooctyne (B158145) would allow for copper-free ligation. nih.gov |
| Inverse Electron-Demand Diels-Alder | Introduction of a dienophile or tetrazine moiety would enable rapid and specific labeling. nih.gov |
Development of Multifunctional Probes
The fluorine atom in this compound makes it an excellent candidate for the development of multifunctional probes, particularly for applications in biomedical imaging. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR spectroscopy. ucla.edu Furthermore, the absence of endogenous fluorine in most biological systems results in background-free ¹⁹F NMR spectra. ucla.edu
The incorporation of 2-fluorotyrosine into proteins has been shown to be a valuable tool for protein-observed ¹⁹F NMR (PrOF NMR). researchgate.netnih.govumn.edu This technique can be used to study protein structure, dynamics, and interactions with other molecules. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing a powerful probe of conformational changes. nih.gov 2-fluorotyrosine is a suitable alternative to the more commonly used 3-fluorotyrosine for incorporation into large proteins for ¹⁹F NMR analysis due to its reduced perturbation of the amino acid's pKa. nih.gov
A significant future direction is the development of dual-mode probes that combine ¹⁹F NMR with other imaging modalities. For example, if the fluorine atom is the ¹⁸F radioisotope, the resulting protein would be a probe for both positron emission tomography (PET) and NMR. nih.gov PET is a highly sensitive imaging technique that can provide quantitative information on the distribution of the probe in vivo, while ¹⁹F NMR can provide high-resolution structural information. ucla.edunih.gov This dual-modality approach would be incredibly powerful for studying biological processes in living organisms.
| Imaging Modality | Application with this compound |
| ¹⁹F NMR | Probing protein structure, dynamics, and ligand binding. researchgate.netnih.govumn.edu |
| PET Imaging (with ¹⁸F) | In vivo tracking of proteins and cells. nih.gov |
| Dual-Mode ¹⁹F NMR/PET | Correlating high-resolution structural information with in vivo localization. |
Expanding the Scope of Biosynthetic Incorporation in Diverse Organisms
To date, the majority of studies involving the incorporation of non-canonical amino acids have been conducted in Escherichia coli. frontiersin.org However, for many applications, particularly those involving the study of eukaryotic proteins and processes, it is essential to incorporate these amino acids in eukaryotic hosts such as yeast and mammalian cells.
Methods for the genetic incorporation of unnatural amino acids into proteins in Saccharomyces cerevisiae have been developed. nih.govspringernature.com These methods often require the use of a yeast strain deficient in nonsense-mediated mRNA decay to increase the efficiency of incorporation at a stop codon. nih.gov Metabolic engineering of yeast to overproduce tyrosine could also enhance the incorporation of tyrosine analogs like this compound. nih.gov
Similarly, the incorporation of ncAAs in mammalian cells has been achieved, opening the door to studying a wide range of biological processes in a more relevant context. biorxiv.org The development of orthogonal aaRS/tRNA pairs that function efficiently in these organisms is an active area of research. nih.gov
A key future direction is the development of robust and efficient systems for the incorporation of this compound into a diverse range of organisms, including yeast, mammalian cells, and potentially even multicellular organisms. This would greatly expand the utility of this unique amino acid for a wide range of applications in basic research and biotechnology.
| Organism | Current Status/Potential for this compound Incorporation |
| Escherichia coli | Established methods for ncAA incorporation are readily adaptable. frontiersin.org |
| Saccharomyces cerevisiae | Methods for genetic incorporation of ncAAs exist; metabolic engineering can enhance precursor supply. nih.govnih.gov |
| Mammalian Cells | Successful incorporation of other ncAAs demonstrates feasibility. biorxiv.org |
| Multicellular Organisms | A challenging but potentially rewarding future direction for in vivo studies. |
Q & A
Basic: What are the key considerations for synthesizing 2-Fluoro-O-methyl-L-tyrosine with high purity?
To achieve high-purity synthesis:
- Reaction optimization : Use O-methylation of L-tyrosine derivatives under controlled conditions (e.g., methyl iodide in alkaline media) to ensure regioselectivity at the phenolic hydroxyl group .
- Fluorination : Introduce fluorine via electrophilic substitution or halogen exchange, monitoring reaction kinetics to avoid over-fluorination .
- Purification : Employ column chromatography or preparative HPLC, validated by thin-layer chromatography (TLC) to confirm homogeneity .
- Characterization : Combine H/C NMR for structural confirmation and mass spectrometry (MS) for molecular weight verification .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Contradictions often arise from solvent polarity, pH, and temperature variations. Methodological steps include:
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., 25°C, pH 7.4) .
- Solvent parameter analysis : Correlate solubility with Hansen solubility parameters or Kamlet-Taft solvent scales to identify outliers .
- Crystallinity assessment : Use X-ray diffraction (XRD) to determine polymorphic forms, which may exhibit differing solubility profiles .
Basic: Which analytical techniques are most reliable for characterizing this compound?
- Structural analysis : NMR confirms fluorine incorporation, while H NMR identifies O-methyl group positioning .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 280 nm) quantifies impurities below 0.1% .
- Mass confirmation : High-resolution MS (HRMS) validates molecular formula (CHFNO) and isotopic patterns .
Advanced: What strategies are effective for isotopic labeling of this compound with fluorine-18 for PET imaging?
- Radiosynthesis : Use nucleophilic fluorination (e.g., -KF/Kryptofix®) on precursor molecules with leaving groups (e.g., nitro or trimethylammonium) .
- Purification : Solid-phase extraction (SPE) or semi-preparative HPLC removes unreacted and byproducts .
- Quality control : Validate radiochemical purity (>95%) via radio-TLC and confirm molar activity (MBq/μmol) using gamma counting .
Basic: How does the stability of this compound vary under different pH and temperature conditions?
- Aqueous stability : Degrades rapidly at pH < 3 (acidic hydrolysis of methyl ether) or pH > 10 (demethylation). Optimal stability at pH 6–8 .
- Thermal stability : Store at –20°C to prevent decomposition; room-temperature stability ≤48 hours in inert atmospheres .
- Light sensitivity : Protect from UV exposure to avoid photooxidation of the aromatic ring .
Advanced: What metabolic pathways should be considered when using this compound in in vivo studies?
- Enzyme interactions : Assess competition with endogenous tyrosine in phenylalanine hydroxylase (PAH) or tyrosine aminotransferase (TAT) pathways .
- Tissue uptake : Monitor blood-brain barrier penetration via LC-MS/MS in cerebrospinal fluid (CSF) .
- Isotopic tracing : Use -labeled analogs in PET to track biodistribution and clearance kinetics in murine models .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
